molecular formula C9H14O2 B2811742 Spiro[3.4]octane-8-carboxylic acid CAS No. 1314388-70-9

Spiro[3.4]octane-8-carboxylic acid

Cat. No. B2811742
M. Wt: 154.209
InChI Key: DFMFCXHBAMTXTL-UHFFFAOYSA-N
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Description

Spiro[3.4]octane-8-carboxylic acid is a chemical compound with the molecular formula C12H20N2O4 . It is also known as 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid . It is a white solid .


Molecular Structure Analysis

The molecular structure of Spiro[3.4]octane-8-carboxylic acid is inherently highly 3-dimensional . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This structure is common in spirocyclic compounds .


Physical And Chemical Properties Analysis

Spiro[3.4]octane-8-carboxylic acid is a white solid . It has a molecular weight of 256.3 . The IUPAC name is 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Spiro[3.4]octane-8-carboxylic acid and its derivatives are primarily utilized in chemical synthesis and structural analysis. Researchers have synthesized various analogues and derivatives of this compound, exploring their conformational and structural characteristics. For instance, stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, which are analogues of glutamic acid, have been prepared to mimic glutamate in a broad range of restricted conformations. These compounds might be useful in mechanistic studies or in systematically searching for biologically active compounds (Chernykh et al., 2014). Additionally, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives has been described, contributing to the understanding of their structural characteristics and potential applications in medicinal chemistry (Yong et al., 2007).

Catalysis and Reaction Mechanisms

Spiro[3.4]octane-8-carboxylic acid derivatives also play a significant role in studies involving catalysis and reaction mechanisms. In a study, manganese-catalyzed C(sp3)–H bond oxygenation of cyclopropane-containing mechanistic probes, including spiro[2.5]octane, was investigated, revealing insights into oxygenation pathways and the involvement of cationic intermediates. This research provides a basis for understanding and directing the chemoselectivity of C–H oxidation reactions (Galeotti et al., 2022).

Future Directions

Spirocyclic structures, including Spiro[3.4]octane-8-carboxylic acid, have seen a dramatic increase in attention in recent years, particularly in drug discovery . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, compared to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future directions in the research and application of Spiro[3.4]octane-8-carboxylic acid and similar compounds are promising.

properties

IUPAC Name

spiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-3-1-4-9(7)5-2-6-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMFCXHBAMTXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.4]octane-5-carboxylic acid

Citations

For This Compound
1
Citations
SS CANON-KOCH, TN ALEXANDER, M BARVIAN… - ic.gc.ca
L'invention concerne des composés représentés par la formule (I) qui inhibent ou bloquent avantageusement l'activité biologique de la protéase VIH, les variables de cette formule étant …
Number of citations: 2 www.ic.gc.ca

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